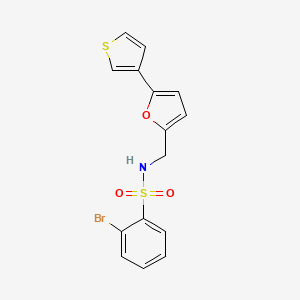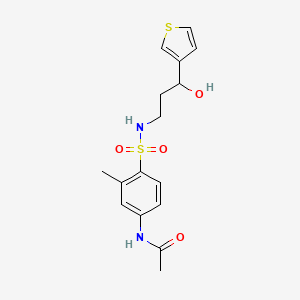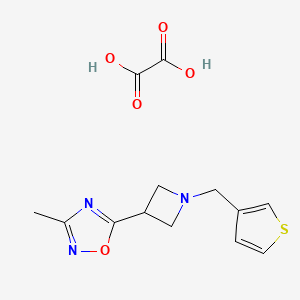
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate: exhibits promising antitubercular properties. Tuberculosis (TB) remains a global health concern, and novel compounds that combat drug-resistant strains are urgently needed. Researchers have investigated this compound as a potential agent against Mycobacterium tuberculosis, the causative agent of TB. Its unique chemical structure may interfere with essential cellular processes in the bacterium, making it a candidate for further exploration in TB drug development .
Anticancer Potential
The oxadiazole moiety in this compound has drawn attention due to its potential anticancer effects. Researchers have explored its cytotoxicity against cancer cell lines, including breast, lung, and colon cancer. By targeting specific cellular pathways, this compound could contribute to the development of novel chemotherapeutic agents. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases, including neurodegenerative disorders and cardiovascular conditions. Preliminary investigations suggest that 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate possesses antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it a potential candidate for therapeutic interventions .
Anti-Inflammatory Effects
Chronic inflammation contributes to the pathogenesis of numerous diseases, such as arthritis, inflammatory bowel disease, and cardiovascular disorders. Some studies have indicated that this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Its unique structural features may allow it to interact with key enzymes involved in inflammation, making it an intriguing target for drug development .
Antibacterial Applications
Given the rise of antibiotic-resistant bacteria, novel antibacterial agents are essential. 3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers have explored its potential as an alternative or adjunct to existing antibiotics. Further studies are needed to optimize its efficacy and safety profile .
Antiviral Investigations
Viruses pose significant threats to human health, and novel antiviral compounds are continually sought. While research is ongoing, some studies have evaluated the antiviral potential of this compound. Its unique structural features may interfere with viral replication or entry mechanisms. Investigating its activity against specific viruses could lead to valuable insights for drug development .
Eigenschaften
IUPAC Name |
3-methyl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS.C2H2O4/c1-8-12-11(15-13-8)10-5-14(6-10)4-9-2-3-16-7-9;3-1(4)2(5)6/h2-3,7,10H,4-6H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIVGAZTODJPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CSC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2371105.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2371107.png)
![2-Methoxyethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2371109.png)
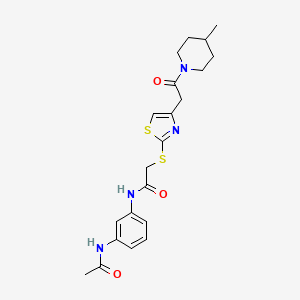
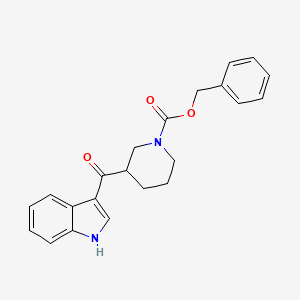
![Methyl 3-nitro-4-[4-(2-thienylcarbonyl)piperazino]benzenecarboxylate](/img/structure/B2371117.png)
![(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2371119.png)
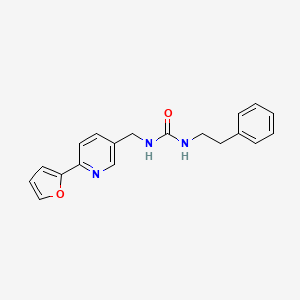

![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)

